(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-8-11-14(9-13(12)21-2)23-16(17-11)18-15(19)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,17,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWILDOWDRPLSBA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with 3,4-dimethoxybenzaldehyde under acidic conditions.
Synthesis of the Acrylamide Moiety: The acrylamide group is introduced via a reaction between acryloyl chloride and the amine group of the benzo[d]thiazole derivative.
Coupling with Thiophene: The final step involves the coupling of the thiophene ring to the acrylamide derivative, which can be achieved through a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the acrylamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or infections.
Industry
In the materials science field, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties, derived from the conjugated systems of the benzo[d]thiazole and thiophene rings, make it suitable for such applications.
Mechanism of Action
The mechanism by which (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, while the acrylamide group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Lacks the methoxy groups, which may affect its electronic properties and biological activity.
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-phenylacrylamide: Contains a phenyl group instead of a thiophene ring, which could influence its reactivity and applications.
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide: Features a furan ring instead of thiophene, potentially altering its chemical and biological properties.
Uniqueness
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both the methoxy-substituted benzo[d]thiazole and the thiophene ring, which together confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its performance in materials science applications.
This compound’s combination of structural elements makes it a versatile and valuable molecule for various scientific and industrial applications.
Biological Activity
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be classified as a benzothiazole derivative, characterized by the following structural features:
- A benzothiazole moiety which contributes to its biological activity.
- A thiophene ring that enhances its chemical properties.
- The acrylamide functional group, which is known for its reactivity and potential interactions in biological systems.
Molecular Formula
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : Starting from 5,6-dimethoxybenzothiazole.
- Acrylamide Formation : Reacting with thiophene derivatives under controlled conditions to yield the final product.
- Purification : Using methods such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar benzothiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.66 μg/mL to several micrograms per milliliter .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| A549 | 0.66 |
| HeLa | 1.20 |
| MCF7 | 0.85 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 1.00 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Study 1: Cytotoxicity Evaluation
A study synthesized a series of benzothiazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased potency against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, highlighting that modifications in the thiophene and benzothiazole structures significantly enhanced their antibacterial activity against resistant strains .
Q & A
Q. What spectroscopic methods are recommended for characterizing the compound’s purity and structural integrity?
To confirm the identity and purity of the compound, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments, focusing on acrylamide NH (δ ~9–10 ppm) and aromatic protons in benzo[d]thiazole (δ ~7–8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~314–357 g/mol depending on substituents) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, thiophene C-S vibrations at ~600–700 cm⁻¹) .
Q. What synthetic strategies are effective for preparing this compound?
A multi-step approach is typical:
Core Synthesis : React 5,6-dimethoxybenzo[d]thiazol-2-amine with acryloyl chloride derivatives under Schotten-Baumann conditions (pH 8–9, 0–5°C) .
Thiophene Incorporation : Use Heck coupling or Wittig reactions to introduce the (E)-configured thiophene acrylamide moiety .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can preliminary biological activity screening be designed?
- In vitro Assays : Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophages .
- Control Compounds : Compare with structurally similar analogs (e.g., nitro or methoxy substituent variations) to establish baseline activity .
Advanced Research Questions
Q. How can contradictory activity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration. Poor solubility (common in acrylamides) may require co-solvents (e.g., DMSO/PEG 400) or nanoformulation .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain discrepancies .
- Dose Optimization : Conduct dose-response studies in animal models to align efficacy with in vitro potency .
Q. What strategies optimize the compound’s selectivity for cancer cells over healthy cells?
-
Structure-Activity Relationship (SAR) Studies :
-
Targeted Delivery : Conjugate with folate or antibody ligands to exploit overexpressed receptors in cancer cells .
Q. How can thermal stability and degradation pathways be analyzed?
Q. What computational methods predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2). Focus on hydrogen bonding with the acrylamide carbonyl and π-π stacking with thiophene .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify critical residues for mutagenesis validation .
Q. How to address low aqueous solubility in formulation studies?
- Co-Solvent Systems : Test binary mixtures (e.g., ethanol/water) or surfactants (e.g., Tween 80) .
- Salt Formation : React with HCl or sodium salts to improve ionizability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .
Methodological Notes
- Contradiction Management : Conflicting data on electron-withdrawing groups (e.g., nitro) increasing cytotoxicity but reducing solubility ( vs. 10) requires balanced SAR optimization .
- Quality Control : Monitor reaction pH (<7 may hydrolyze acrylamide; >9 risks side reactions) and use anhydrous solvents for coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
